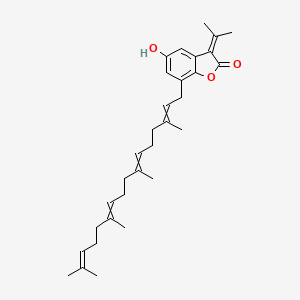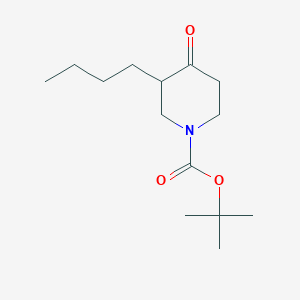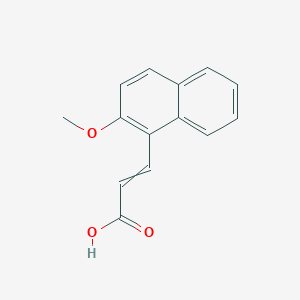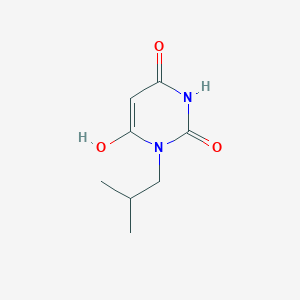
4-(3-Iodopropyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Iodopropyl)morpholine is an organic compound with the molecular formula C7H14INO It is a morpholine derivative where an iodine atom is attached to the third carbon of a propyl chain, which is in turn connected to the nitrogen atom of the morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodopropyl)morpholine typically involves the reaction of morpholine with 1,3-diiodopropane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbon atom of the 1,3-diiodopropane, displacing an iodine atom and forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-(3-Iodopropyl)morpholine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming 4-propylmorpholine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include 4-(3-azidopropyl)morpholine, 4-(3-thiocyanatopropyl)morpholine, and 4-(3-methoxypropyl)morpholine.
Oxidation: Products include this compound N-oxide.
Reduction: The major product is 4-propylmorpholine.
科学的研究の応用
4-(3-Iodopropyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a radiolabeling agent for tracking biological processes.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 4-(3-Iodopropyl)morpholine depends on its specific application. In biological systems, it may interact with cellular components through its iodine atom, which can form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can alter the function of these biomolecules, leading to various biological effects. The compound’s morpholine ring can also participate in hydrogen bonding and other non-covalent interactions, further influencing its activity.
類似化合物との比較
4-(3-Iodopropyl)morpholine can be compared with other morpholine derivatives, such as:
4-(3-Chloropropyl)morpholine: Similar structure but with a chlorine atom instead of iodine. It is less reactive due to the lower electronegativity of chlorine.
4-(3-Bromopropyl)morpholine: Contains a bromine atom, which is more reactive than chlorine but less than iodine.
4-(3-Fluoropropyl)morpholine: Contains a fluorine atom, which is the least reactive among the halogens but can form strong hydrogen bonds.
The uniqueness of this compound lies in the high reactivity of the iodine atom, making it a versatile intermediate for various chemical transformations.
特性
分子式 |
C7H14INO |
|---|---|
分子量 |
255.10 g/mol |
IUPAC名 |
4-(3-iodopropyl)morpholine |
InChI |
InChI=1S/C7H14INO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2 |
InChIキー |
LLNMNNABUOJSNQ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(dimethylamino)propyl]octadec-9-enamide](/img/structure/B12435803.png)
![methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B12435806.png)

![[(4-Chloro-2-methylphenyl)methyl]hydrazine](/img/structure/B12435820.png)

![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12435825.png)

![1-[2-[Bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12435832.png)


![3-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12435861.png)



